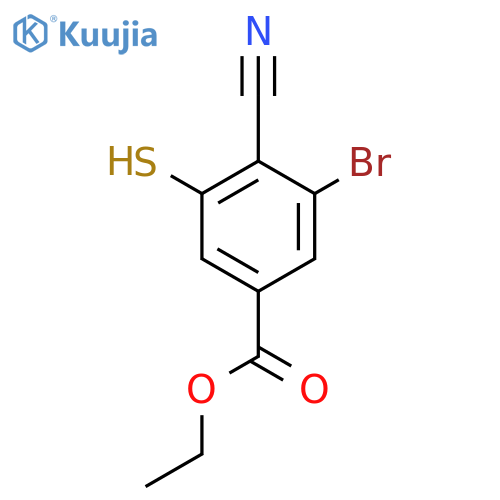Cas no 1805527-75-6 (Ethyl 3-bromo-4-cyano-5-mercaptobenzoate)

1805527-75-6 structure
商品名:Ethyl 3-bromo-4-cyano-5-mercaptobenzoate
CAS番号:1805527-75-6
MF:C10H8BrNO2S
メガワット:286.145020484924
CID:4948503
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-4-cyano-5-mercaptobenzoate
-
- インチ: 1S/C10H8BrNO2S/c1-2-14-10(13)6-3-8(11)7(5-12)9(15)4-6/h3-4,15H,2H2,1H3
- InChIKey: SMVUCPBADDFJPU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=C(C=C(C(=O)OCC)C=1)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.1
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016905-500mg |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate |
1805527-75-6 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015016905-250mg |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate |
1805527-75-6 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015016905-1g |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate |
1805527-75-6 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1805527-75-6 (Ethyl 3-bromo-4-cyano-5-mercaptobenzoate) 関連製品
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
